
Kdm4D-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kdm4D-IN-3 is a small molecule inhibitor that targets the histone demethylase KDM4D. This compound has shown potential in scientific research, particularly in the fields of epigenetics and cancer therapy. KDM4D is part of the KDM4 family of histone demethylases, which play a crucial role in regulating gene expression by removing methyl groups from specific lysine residues on histone proteins .
Méthodes De Préparation
The synthetic routes and reaction conditions for Kdm4D-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods for this compound are likely to involve optimization of these synthetic routes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Kdm4D-IN-3 primarily undergoes reactions typical of small molecule inhibitors, including binding to the active site of the KDM4D enzyme. The compound’s interactions with KDM4D involve hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. Common reagents and conditions used in these reactions include organic solvents and specific catalysts that facilitate the binding process .
Applications De Recherche Scientifique
Kdm4D-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of histone demethylases and their role in gene regulation.
Biology: Helps in understanding the epigenetic mechanisms that control cell differentiation and proliferation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancers that exhibit overexpression of KDM4D.
Mécanisme D'action
Kdm4D-IN-3 exerts its effects by specifically inhibiting the demethylase activity of KDM4D. The compound binds to the active site of the enzyme, preventing it from removing methyl groups from histone proteins. This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and differentiation. The molecular targets and pathways involved include the PI3K-Akt-Foxo1 pathway, which is crucial for cell survival and metabolism .
Comparaison Avec Des Composés Similaires
Kdm4D-IN-3 is unique in its specificity for KDM4D compared to other inhibitors that target multiple histone demethylases. Similar compounds include:
TACH101: A potent inhibitor of KDM4 that has entered clinical trials for advanced cancers.
KDM4A-C inhibitors: Compounds that target other members of the KDM4 family, such as KDM4A, KDM4B, and KDM4C, which have different substrate specificities and biological functions.
This compound stands out due to its selective inhibition of KDM4D, making it a valuable tool for studying the specific roles of this enzyme in various biological processes.
Propriétés
Formule moléculaire |
C23H16N4O2S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1-[6,7-bis(furan-2-yl)quinoxalin-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C23H16N4O2S/c30-23(25-15-6-2-1-3-7-15)27-22-14-24-18-12-16(20-8-4-10-28-20)17(13-19(18)26-22)21-9-5-11-29-21/h1-14H,(H2,25,26,27,30) |
Clé InChI |
NSLQGQZYAAHVFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=CN=C3C=C(C(=CC3=N2)C4=CC=CO4)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


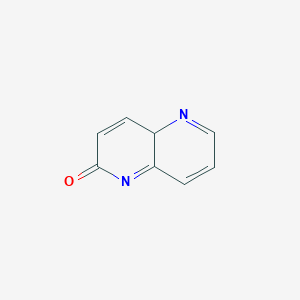
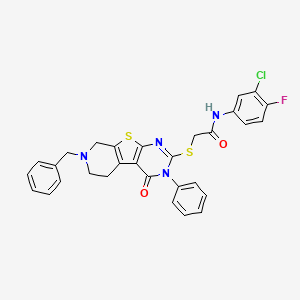
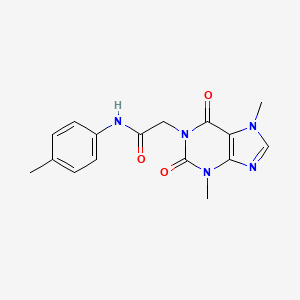

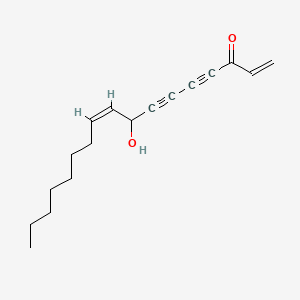
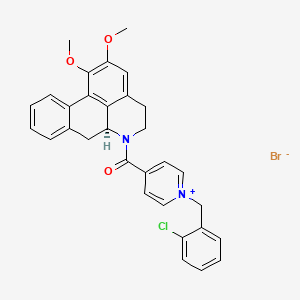
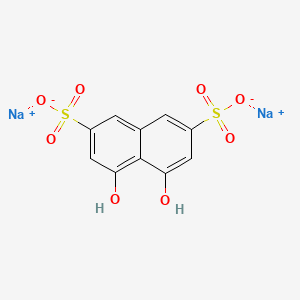

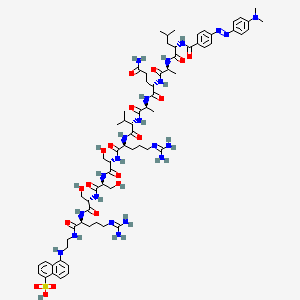


![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)
![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
